Cas no 2389-46-0 (Boc-Lys(Z)-ONp)

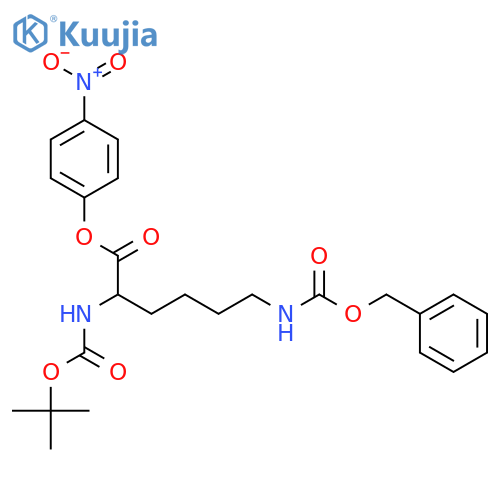

Boc-Lys(Z)-ONp structure

商品名:Boc-Lys(Z)-ONp

CAS番号:2389-46-0

MF:C25H31N3O8

メガワット:501.528947114944

MDL:MFCD00056137

CID:279719

PubChem ID:14019418

Boc-Lys(Z)-ONp 化学的及び物理的性質

名前と識別子

-

- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, 4-nitrophenylester

- (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate

- Boc-Lys(Z)-ONp

- BOC-N-E-Z-L-LYSINE P-NITROPHENYLESTER

- Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester

- I06-1378

- Na-BOC-Ne-Z-Lys-ONp

- 2389-46-0

- SCHEMBL18560008

- (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate

- Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester

- FZHFJIODNQYXRK-NRFANRHFSA-N

- AKOS016003203

- AKOS015841425

- MFCD00056137

- Nalpha-BOC-Nepsilon-CBZ-L-lysine p-nitrophenyl ester

-

- MDL: MFCD00056137

- インチ: InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1

- InChIKey: FZHFJIODNQYXRK-NRFANRHFSA-N

- ほほえんだ: CC(C)(OC(N[C@H](C(OC1=CC=C([N+]([O-])=O)C=C1)=O)CCCCNC(OCC2=CC=CC=C2)=O)=O)C

計算された属性

- せいみつぶんしりょう: 501.21100

- どういたいしつりょう: 501.211115

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 36

- 回転可能化学結合数: 17

- 複雑さ: 720

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 149

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 密度みつど: 1.234

- ふってん: 676.9°Cat760mmHg

- フラッシュポイント: 363.2°C

- 屈折率: 1.554

- PSA: 148.78000

- LogP: 5.79520

Boc-Lys(Z)-ONp セキュリティ情報

- ちょぞうじょうけん:-15°C

Boc-Lys(Z)-ONp 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-Lys(Z)-ONp 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM192229-100g |

Boc-Lys(Z)-Onp |

2389-46-0 | 95% | 100g |

$320 | 2024-07-28 | |

| TRC | B657085-50mg |

Boc-Lys(Z)-ONp |

2389-46-0 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM192229-100g |

Boc-Lys(Z)-Onp |

2389-46-0 | 95% | 100g |

$320 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295867A-5 g |

Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester, |

2389-46-0 | 5g |

¥286.00 | 2023-07-11 | ||

| abcr | AB314163-1g |

Boc-lys(z)-ONp, 95%; . |

2389-46-0 | 95% | 1g |

€156.30 | 2025-02-18 | |

| eNovation Chemicals LLC | K19210-5g |

BOC-LYS(Z)-ONP |

2389-46-0 | 99% (TLC) | 5g |

$495 | 2025-02-19 | |

| eNovation Chemicals LLC | K19210-5g |

BOC-LYS(Z)-ONP |

2389-46-0 | 99% (TLC) | 5g |

$495 | 2025-02-21 | |

| A2B Chem LLC | AF30485-10g |

Boc-lys(z)-onp |

2389-46-0 | 98% | 10g |

$315.00 | 2024-04-20 | |

| Ambeed | A569891-25g |

Boc-Lys(Z)-ONp |

2389-46-0 | 95+% | 25g |

$337.0 | 2024-07-28 | |

| A2B Chem LLC | AF30485-1g |

Boc-lys(z)-onp |

2389-46-0 | 98% | 1g |

$84.00 | 2024-04-20 |

Boc-Lys(Z)-ONp 関連文献

-

1. N in-Diphenylphosphinothioyltryptophan, a useful derivative for peptide synthesis by the methanesulphonic acid–thioanisole system and fluoride ion deprotection methodsYoshiaki Kiso,Tooru Kimura,Masanori Shimokura,Takatomo Narukami in-Diphenylphosphinothioyltryptophan a useful derivative for peptide synthesis by the methanesulphonic acid–thioanisole system and fluoride ion deprotection methods. Yoshiaki Kiso Tooru Kimura Masanori Shimokura Takatomo Narukami J. Chem. Soc. Chem. Commun. 1988 287

2389-46-0 (Boc-Lys(Z)-ONp) 関連製品

- 24032-35-7(L-Glutamic acid a-4-nitroanilide)

- 10512-93-3(Z-Val-ONp)

- 26048-69-1(4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2389-46-0)Boc-Lys(Z)-ONp

清らかである:99%

はかる:25g

価格 ($):303.0